An In-depth Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine-d5
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of DL-Phenylalanine-d5, a deuterated isotopologue of the essential amino acid phenylalanine. Its primary application lies in its use as an internal standard for the precise quantification of phenylalanine in various biological matrices through mass spectrometry-based techniques. This document outlines its key characteristics, provides detailed experimental protocols for its analysis, and illustrates relevant metabolic pathways and experimental workflows.
Core Physical and Chemical Properties
DL-Phenylalanine-d5 is a white solid at room temperature. The key physical and chemical data are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆D₅NO₂ | [1][2][3] |
| Molecular Weight | 170.22 g/mol | [3][4] |
| Appearance | Solid | [1][5] |
| Melting Point | 266-267 °C (decomposes) | [6] |
| Solubility | Slightly soluble in PBS (pH 7.2) | [1][2] |
| Storage Temperature | -20°C or Room temperature away from light and moisture | [1][4] |
| Stability | ≥ 4 years | [1] |
Identification and Purity
| Property | Value | Source(s) |
| CAS Number | 284664-89-7 | [1][2][4] |
| Synonyms | (±)-Phenyl-d5-alanine, DL-Phenyl-d5-alanine | [1][2][4] |
| Isotopic Purity | ≥98% to ≥99% deuterated forms (d₁-d₅) | [1][4][5] |
| Chemical Purity | ≥98% | [4] |
Experimental Protocols
DL-Phenylalanine-d5 is predominantly utilized in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Analysis by LC-MS/MS using DL-Phenylalanine-d5 as an Internal Standard
This protocol describes a general procedure for the quantification of phenylalanine in human plasma.
1. Sample Preparation
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Standard and Internal Standard Preparation: Prepare stock solutions of both phenylalanine and DL-Phenylalanine-d5 in a suitable solvent such as 0.1 M HCl or a mixture of water and methanol.
-
Calibration Curve: Create a series of calibration standards by spiking known concentrations of phenylalanine into a biological matrix devoid of the analyte (e.g., charcoal-stripped plasma). Add a fixed concentration of the DL-Phenylalanine-d5 internal standard to each calibrator.
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Sample Pre-treatment: To a known volume of plasma sample (e.g., 100 µL), add the internal standard solution.
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Protein Precipitation: Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Extraction: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify phenylalanine and its deuterated internal standard. The precursor-to-product ion transitions are monitored. For example:
-
Phenylalanine: m/z 166.1 → 120.1
-
DL-Phenylalanine-d5: m/z 171.1 → 125.1
-
-
-
Data Analysis: The concentration of phenylalanine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
NMR Spectroscopic Analysis
This protocol provides a general method for acquiring a proton (¹H) NMR spectrum of DL-Phenylalanine-d5.
1. Sample Preparation
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Dissolution: Dissolve an accurately weighed amount of DL-Phenylalanine-d5 in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the instrument's sensitivity, but typically ranges from 1-10 mg/mL.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte is added.
-
Transfer: Transfer the solution to an NMR tube.
2. NMR Data Acquisition
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiment: A standard one-dimensional ¹H NMR experiment is performed.
-
Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Solvent Suppression: If using a protic solvent like D₂O, a solvent suppression technique (e.g., presaturation) may be necessary.
-
Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay: A sufficient delay (e.g., 5 times the longest T₁) should be used for accurate quantification.
-
3. Data Processing and Analysis
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Fourier Transform: The acquired free induction decay (FID) is Fourier transformed.
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Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected.
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Integration: The signals corresponding to the non-deuterated protons of DL-Phenylalanine-d5 (e.g., the α- and β-protons) are integrated. The absence of signals in the aromatic region confirms the high isotopic purity.
-
Quantification: If an internal standard is used, the concentration of DL-Phenylalanine-d5 can be calculated by comparing the integral of its signals to the integral of the known concentration of the internal standard.
Visualizations
Metabolic Pathway of Phenylalanine
Phenylalanine is a precursor for the synthesis of several important biomolecules, including the neurotransmitter dopamine. DL-Phenylalanine-d5 can be used as a tracer to study this metabolic pathway.
Caption: Metabolic pathway from L-Phenylalanine to Dopamine.
Experimental Workflow for LC-MS Quantification
The following diagram illustrates the typical workflow for using DL-Phenylalanine-d5 as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. davuniversity.org [davuniversity.org]
- 3. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
